

# A Comparative Guide to 2-Isopropyl-4-methoxyaniline and its Isomeric Precursors

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## Compound of Interest

Compound Name: 2-Isopropyl-4-methoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-Isopropyl-4-methoxyaniline** with its parent methoxyaniline isomers: ortho- (o-), meta- (m-), and para- (p-) methoxyaniline (also known as anisidines). This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields by presenting key physicochemical properties, reactivity, and biological activities supported by available data.

## Physicochemical Properties

The introduction of an isopropyl group at the ortho position to the amino group in 4-methoxyaniline significantly influences its physicochemical properties. The following table summarizes key parameters for **2-Isopropyl-4-methoxyaniline** and the three methoxyaniline isomers.

Property	2-Isopropyl-4-methoxyaniline	o-Methoxyaniline	m-Methoxyaniline	p-Methoxyaniline
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO	C <sub>7</sub> H <sub>9</sub> NO	C <sub>7</sub> H <sub>9</sub> NO	C <sub>7</sub> H <sub>9</sub> NO
Molecular Weight (g/mol)	165.23[1]	123.15[2]	123.15	123.15[3]
Appearance	-	Yellowish liquid, turns brown on exposure to air[4]	Pale yellow, oily liquid	White solid, can appear grey-brown due to air oxidation[5][6]
Boiling Point (°C)	-	224[4]	244	243[6]
Melting Point (°C)	-	6.2[4]	-	57-59[6]
pKa	-	4.53[7]	4.23	5.34
LogP	-	1.18[7]	0.93	0.95[8]

## Chemical Reactivity

The reactivity of these aniline derivatives is primarily governed by the electron-donating effects of the amino and methoxy groups, as well as the steric hindrance provided by the isopropyl group in the case of **2-Isopropyl-4-methoxyaniline**.

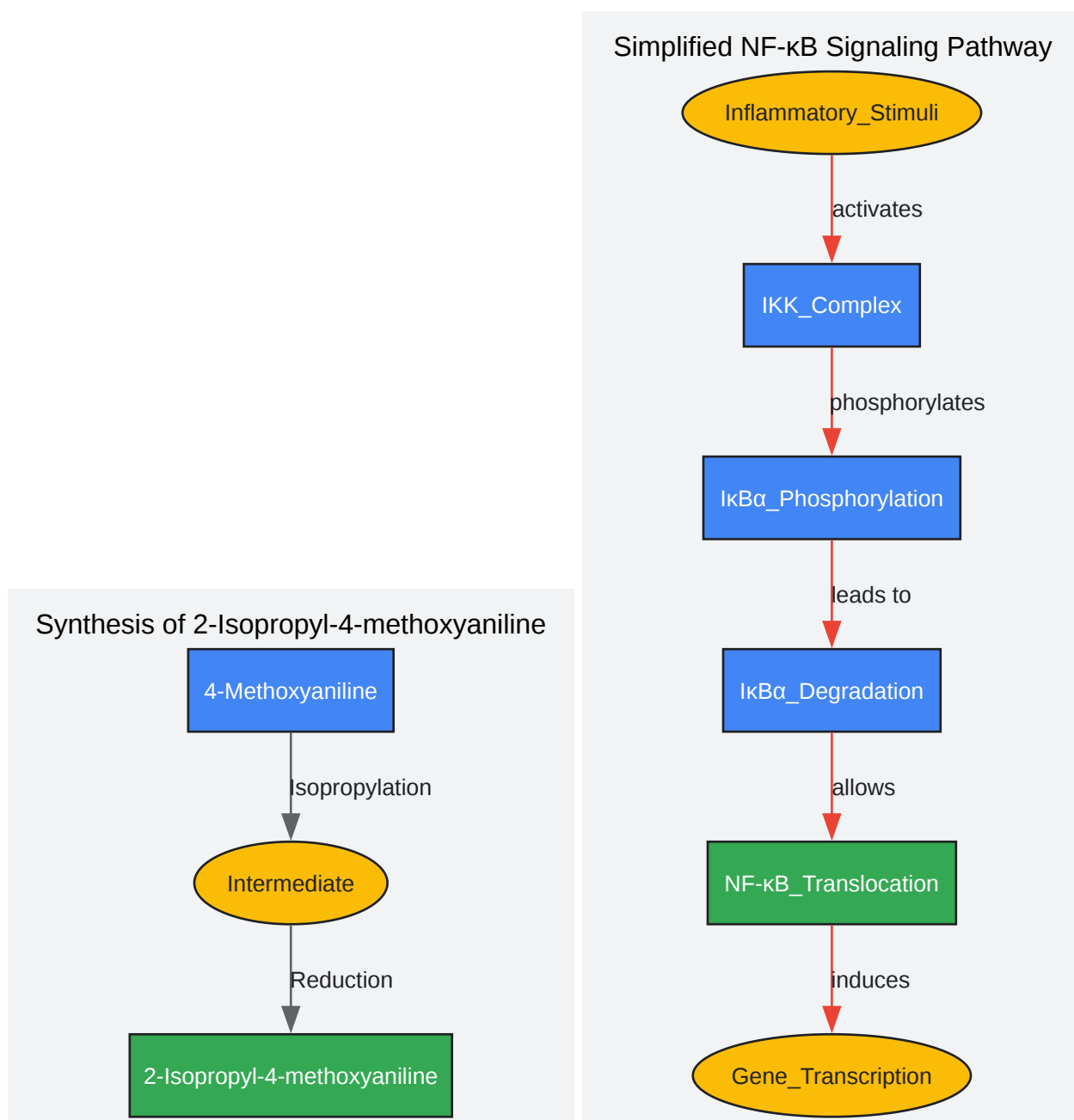
## Electrophilic Aromatic Substitution

The amino and methoxy groups are activating and ortho-, para-directing. In **2-Isopropyl-4-methoxyaniline**, the bulky isopropyl group at the 2-position provides significant steric hindrance, which can influence the regioselectivity of electrophilic substitution reactions.[4] Electrophilic attack is more likely to occur at the positions ortho and para to the strongly activating amino group.

## Diazotization

Primary aromatic amines like these methoxyaniline isomers undergo diazotization upon treatment with nitrous acid. The resulting diazonium salts are versatile intermediates in organic synthesis. The rate of diazotization can be influenced by the electronic properties of the substituents on the aromatic ring. Generally, electron-donating groups can increase the reaction rate.

The following diagram illustrates a general synthetic pathway for **2-Isopropyl-4-methoxyaniline**.



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